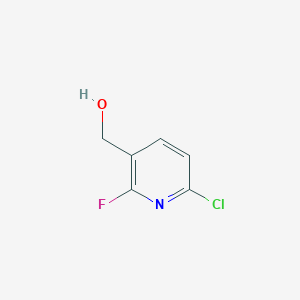
(6-クロロ-2-フルオロピリジン-3-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-fluoropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . This compound is characterized by a pyridine ring substituted with chlorine and fluorine atoms at the 6 and 2 positions, respectively, and a methanol group at the 3 position. It appears as a gray to pale-yellow solid or liquid .
科学的研究の応用
Chemistry: (6-Chloro-2-fluoropyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, (6-Chloro-2-fluoropyridin-3-yl)methanol is used in the manufacture of specialty chemicals and materials .
作用機序
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been widely used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines generally exhibit reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of (6-Chloro-2-fluoropyridin-3-yl)methanol can be influenced by various environmental factors. For instance, it is recommended that the compound be stored in an inert atmosphere at 2-8°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-6-chloropyridine with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production methods for (6-Chloro-2-fluoropyridin-3-yl)methanol are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
化学反応の分析
Types of Reactions:
Oxidation: (6-Chloro-2-fluoropyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Formation of (6-Chloro-2-fluoropyridin-3-yl)aldehyde or (6-Chloro-2-fluoropyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Chloro-2-fluoropyridin-3-yl)amine or (6-Chloro-2-fluoropyridin-3-yl)alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
- (6-Chloro-2-pyridinyl)methanol
- (6-Fluoropyridin-3-yl)methanol
- (6-Chloro-3-fluoropyridin-2-yl)methanol
Uniqueness: (6-Chloro-2-fluoropyridin-3-yl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This unique substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
(6-chloro-2-fluoropyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSPCHCQVHEEMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
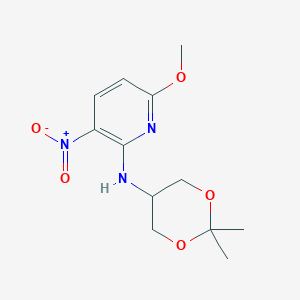
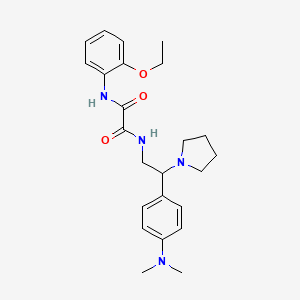
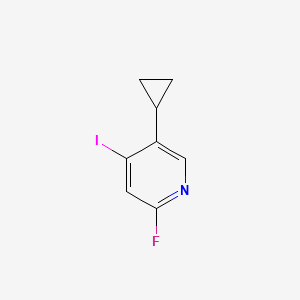
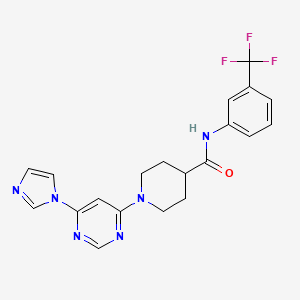
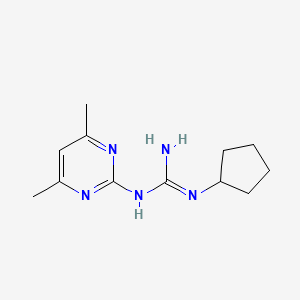
![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2355481.png)
![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2355482.png)
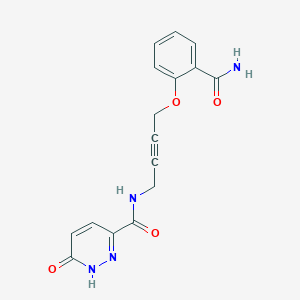
![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)
![Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2355487.png)
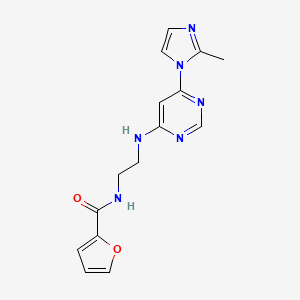
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)
![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)
